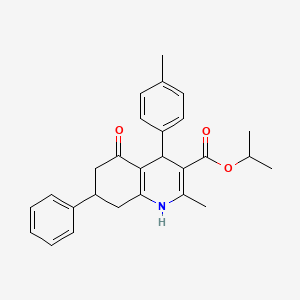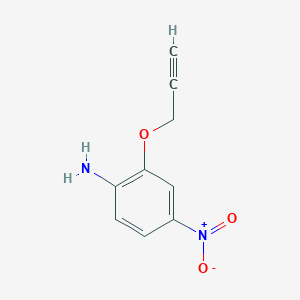
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1980s and has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
MCPP has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.
Mécanisme D'action
MCPP acts on the serotonin receptors in the brain, specifically the 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition. Additionally, 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine has been shown to increase the release of cortisol, a stress hormone, which may contribute to its anxiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MCPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also several limitations to its use. It can be difficult to control the dose and duration of exposure, and it has a range of physiological and psychological effects that can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine on the brain and body, as well as its potential for abuse and addiction. Finally, there is a need for more studies on the optimal dosing and duration of exposure to 1-(3-chlorophenyl)-4-(2-methylbutanoyl)piperazine in lab experiments.
Méthodes De Synthèse
MCPP can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-methylbutyryl chloride, followed by cyclization with piperazine. The final product is obtained through purification and crystallization.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-12(2)15(19)18-9-7-17(8-10-18)14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBGEUFQPXZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)

![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)